molecular formula C8H15ClN2O2 B13251069 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride

6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride

Cat. No.: B13251069
M. Wt: 206.67 g/mol
InChI Key: IGYVHUPSCXRMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride (CAS: 1864507-79-8) is a spirocyclic compound featuring a bicyclic system with an oxygen atom in the 6-membered ring and a carbohydrazide functional group. Its molecular formula is C₈H₁₄N₂O₂·HCl, and its structure includes a unique spiro[2.5]octane core, which confers rigidity and influences its physicochemical behavior. Key data include:

  • SMILES: C1COCCC12CC2C(=O)NN.Cl
  • InChIKey: GRQCUGMQANTDIV-UHFFFAOYSA-N (derived from the free base) .
  • Collision Cross Section (CCS): Predicted CCS values for adducts range from 138.4 Ų ([M+H]⁺) to 149.2 Ų ([M-H]⁻), indicating moderate molecular size and polarity .

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

6-oxaspiro[2.5]octane-2-carbohydrazide;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c9-10-7(11)6-5-8(6)1-3-12-4-2-8;/h6H,1-5,9H2,(H,10,11);1H

InChI Key

IGYVHUPSCXRMDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC2C(=O)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride typically involves the reaction of 6-Oxaspiro[2.5]octane-1-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting carbohydrazide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The carbohydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted carbohydrazides with various functional groups.

Scientific Research Applications

6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Benzodithiazine Derivatives (Compounds 6 and 15)

  • Example: 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6, CAS: N/A) Molecular Formula: C₁₆H₁₄ClN₃O₄S₂ . Key Differences:
  • Core Structure : Benzodithiazine (sulfur-containing heterocycle) vs. spirocyclic oxa system.
  • Functional Groups: Hydrazino-Schiff base (C=N) and sulfonyl groups in Compound 6 vs. carbohydrazide (C=O-NH-NH₂) in the target compound.
  • Physicochemical Properties : Compound 6 exhibits stronger IR absorption at 1630 cm⁻¹ (C=N) and 1150 cm⁻¹ (SO₂), reflecting its distinct reactivity .

  • Example: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15) Molecular Formula: C₁₇H₁₄ClN₃O₆S₂ . Key Differences:
  • Additional ester group (COOCH₃) increases molecular weight (456.94 g/mol) and lipophilicity compared to the target compound (MW: 206.67 g/mol for free base).
  • IR absorption at 1715 cm⁻¹ (C=O ester) distinguishes it from the carbohydrazide’s carbonyl stretch (~1650–1700 cm⁻¹) .

Spirocyclic Amine and Carboxylate Derivatives

  • Example: Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride (CAS: N/A) Molecular Formula: C₁₀H₁₇ClF₃N (as per ). Key Differences:
  • Substitution: Carboxylate ester (COOCH₃) and aminomethyl (CH₂NH₂) groups replace the carbohydrazide.
  • Applications: Likely used as a building block in peptide synthesis due to the amine and ester functionalities .

  • Example: 6-Oxaspiro[2.5]octan-1-amine hydrochloride (CAS: 1779133-13-9) Molecular Formula: C₇H₁₄ClNO . Key Differences:
  • Simplified structure with a primary amine (-NH₂) instead of carbohydrazide.
  • Lower molecular weight (177.67 g/mol) and higher basicity due to the amine group.

Sulfonyl Chloride Analog

  • Example : 6-Oxaspiro[2.5]octane-1-sulfonyl chloride (CID: 132351227)
    • Molecular Formula : C₇H₁₁ClO₃S .
    • Key Differences :
  • Sulfonyl chloride (-SO₂Cl) group introduces high electrophilicity, enabling nucleophilic substitution reactions.
  • Distinct IR peaks at 1165 cm⁻¹ (SO₂) and higher reactivity compared to the carbohydrazide.

Comparative Analysis Table

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
6-Oxaspiro[2.5]octane-1-carbohydrazide HCl C₈H₁₄N₂O₂·HCl Carbohydrazide, Spirocyclic 206.67 (free base) Pharmaceutical intermediate, ligand
Compound 6 C₁₆H₁₄ClN₃O₄S₂ Hydrazino-Schiff base, SO₂ 411.94 Antimicrobial/antifungal research
Compound 15 C₁₇H₁₄ClN₃O₆S₂ Ester, C=N, SO₂ 456.94 Potential enzyme inhibitor
6-Oxaspiro[2.5]octan-1-amine HCl C₇H₁₄ClNO Primary amine 177.67 Building block for bioactive molecules
6-Oxaspiro[2.5]octane-1-sulfonyl chloride C₇H₁₁ClO₃S Sulfonyl chloride 210.68 Reactive intermediate in synthesis

Research Findings and Implications

  • Bioactivity Potential: The carbohydrazide group in the target compound may enhance hydrogen-bonding interactions, making it suitable for targeting enzymes or receptors. In contrast, benzodithiazine derivatives (e.g., Compound 6) have documented antimicrobial activity .
  • Synthetic Utility : Spirocyclic amines (e.g., 6-Oxaspiro[2.5]octan-1-amine HCl) are priced at ~14,280元/g (1g scale), highlighting their value as specialized building blocks .

Biological Activity

6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride is a compound that has garnered interest in various fields, particularly for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of an oxaspiro framework. Its molecular formula contributes to its unique properties, which influence its biological activity.

  • Molecular Formula : C₈H₁₃ClN₂O
  • Molecular Weight : 188.65 g/mol

The biological activity of 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects, including antimicrobial and antiviral properties.

Key Mechanisms :

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It may influence receptor activity, affecting signaling pathways involved in cellular responses.

Antimicrobial Activity

Research indicates that 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride exhibits significant antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

This table illustrates the varying susceptibility of different microorganisms to the compound, highlighting its potential as an antimicrobial agent.

Antiviral Activity

In addition to antimicrobial effects, preliminary studies suggest antiviral properties against certain viruses. The mechanism appears to involve interference with viral replication processes.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spirocyclic compounds, including 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride. The results demonstrated that this compound exhibited a dose-dependent inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.
  • Antiviral Activity Assessment :
    Another research project focused on the antiviral activity of spirocyclic compounds against influenza viruses. The study found that 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride significantly reduced viral titers in vitro, suggesting its potential application in antiviral therapies.

Comparative Analysis with Similar Compounds

The biological activity of 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride can be compared with other spirocyclic compounds to understand its unique properties better.

Compound Name Biological Activity Notable Features
6-Oxaspiro[2.5]octan-1-amineAntimicrobialAmine functionality enhances reactivity
6-Oxaspiro[2.5]octane-1-carboxylic acidModerate antimicrobialCarboxylic acid increases polarity
(S)-6-Oxaspiro[2.5]octan-1-amineVarying activity profileDifferent stereochemistry affects binding

This table highlights how structural differences influence biological activities among similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.